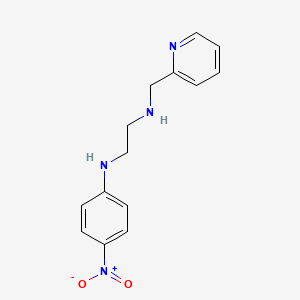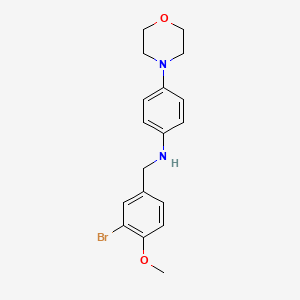![molecular formula C22H23BrF3N3O2S B15153581 3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153581.png)
3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a synthesized organic compound. Its structure comprises a bromine atom at the third position, an ethoxy group at the fourth position, and a carbamothioyl group connected to a benzamide core. This configuration hints at the molecule's complexity and potential versatility in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting from benzamide derivatives.
Bromination: : Introduction of the bromine atom at the third position via bromination of a benzamide derivative using bromine or a bromine donor in the presence of a catalyst like iron(III) bromide.
Ethoxylation: : Ethoxy group insertion at the fourth position is performed through nucleophilic substitution reactions using ethanol and a strong acid like sulfuric acid.
Piperidine Addition: : The 2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl group is attached via nucleophilic aromatic substitution, using a piperidine derivative and a suitable trifluoromethylated aromatic compound.
Carbamothioylation: : This step involves attaching the carbamothioyl group using thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
While lab-scale syntheses are well-documented, large-scale production would involve optimizations such as continuous flow reactions and solvent recycling to ensure cost-efficiency and minimal waste.
化学反应分析
Types of Reactions
Oxidation: : May undergo oxidation at the ethoxy or piperidine groups using reagents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced at the bromine site using hydrogenation or metal hydrides.
Substitution: : Electrophilic aromatic substitutions can occur, especially at positions adjacent to the bromine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: : Various organometallic reagents, bromine, chlorine under controlled temperature.
Major Products Formed
Oxidation: : Produces aldehydes or ketones depending on the site of oxidation.
Reduction: : Leads to debrominated or fully reduced analogs.
Substitution: : Generates halogenated or organometallic compounds.
科学研究应用
Chemistry
In chemical research, this compound serves as a precursor for synthesizing complex molecules due to its multiple reactive sites.
Biology
It exhibits potential in bioconjugation reactions, allowing for the attachment of biochemical probes to study cellular processes.
Medicine
This compound's derivatives are being investigated for their pharmacological activities, particularly in targeting specific biochemical pathways.
Industry
In the industrial sector, its unique structure makes it valuable in designing specialty materials with specific electronic or optical properties.
作用机制
The compound exerts its effects primarily through interaction with various biological macromolecules. The piperidine and trifluoromethyl groups enhance binding affinity to specific proteins or enzymes, facilitating targeted biochemical interactions. The bromine atom and ethoxy group further modulate its reactivity and bioavailability, ensuring optimal performance in desired applications.
相似化合物的比较
Compared to similar compounds, such as 3-bromo-4-methoxy derivatives or those lacking the trifluoromethyl group, 3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide exhibits enhanced stability and reactivity. The presence of the trifluoromethyl group significantly improves its pharmacokinetic properties, making it a more effective candidate for various applications.
List of Similar Compounds
3-bromo-4-methoxy-N-phenylcarbamothioylbenzamide
3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
3-bromo-4-ethoxy-N-(phenylcarbamothioyl)benzamide
属性
分子式 |
C22H23BrF3N3O2S |
|---|---|
分子量 |
530.4 g/mol |
IUPAC 名称 |
3-bromo-4-ethoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H23BrF3N3O2S/c1-2-31-19-9-6-14(12-16(19)23)20(30)28-21(32)27-17-13-15(22(24,25)26)7-8-18(17)29-10-4-3-5-11-29/h6-9,12-13H,2-5,10-11H2,1H3,(H2,27,28,30,32) |
InChI 键 |
KCGLVEFKROYKIL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15153504.png)

![N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15153517.png)

![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
![Ethyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153546.png)
![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)
![N-(1,3-benzodioxol-5-yl)-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B15153561.png)
![2-methoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B15153564.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![Methyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15153569.png)
![3-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B15153571.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclohexanamine](/img/structure/B15153587.png)
